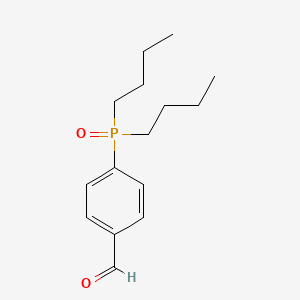
4-(Dibutylphosphoryl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibutylphosphoryl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a dibutylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylphosphoryl)benzaldehyde typically involves the introduction of a dibutylphosphoryl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with dibutylphosphine oxide under specific conditions to achieve the desired substitution. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibutylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Dibutylphosphoryl)benzoic acid.
Reduction: Formation of 4-(Dibutylphosphoryl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Dibutylphosphoryl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dibutylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dibutylphosphoryl group may influence the compound’s solubility, reactivity, and overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, lacking the dibutylphosphoryl group.
4-(Dimethylphosphoryl)benzaldehyde: A similar compound with a dimethylphosphoryl group instead of dibutylphosphoryl.
4-(Diethylphosphoryl)benzaldehyde: A compound with a diethylphosphoryl group.
Uniqueness
4-(Dibutylphosphoryl)benzaldehyde is unique due to the presence of the dibutylphosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64422-27-1 |
|---|---|
Formule moléculaire |
C15H23O2P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
4-dibutylphosphorylbenzaldehyde |
InChI |
InChI=1S/C15H23O2P/c1-3-5-11-18(17,12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
Clé InChI |
LIJOAHBCNTZIOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


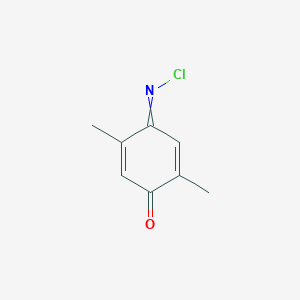
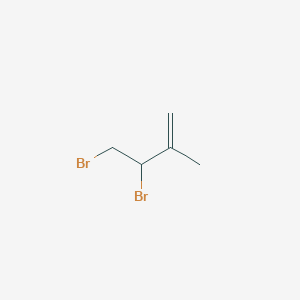

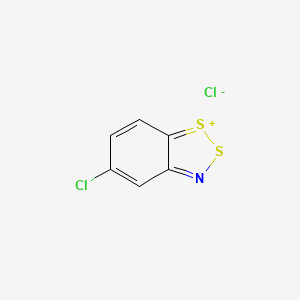
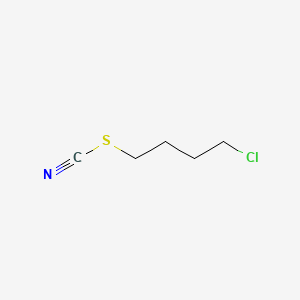
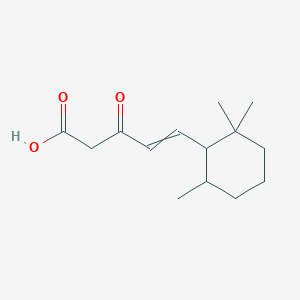
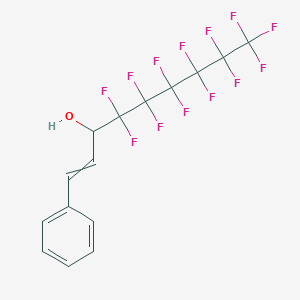
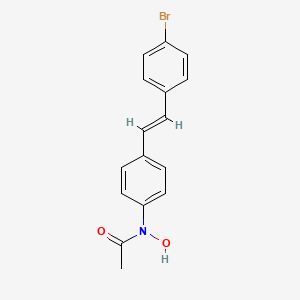
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
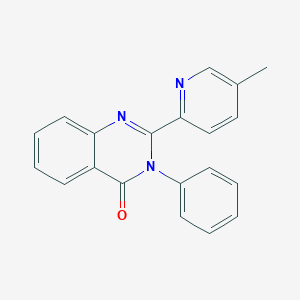
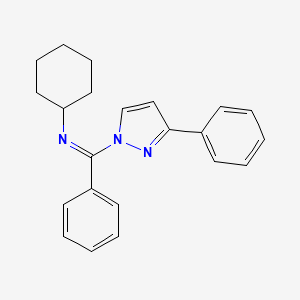
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
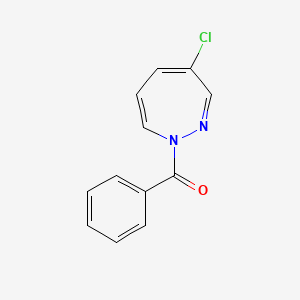
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
